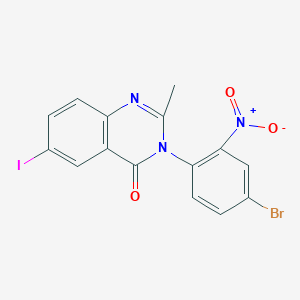
3-(4-bromo-2-nitrophenyl)-6-iodo-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-2-NITROPHENYL)-6-IODO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine, iodine, and nitro functional groups, which contribute to its unique chemical properties. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-2-NITROPHENYL)-6-IODO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-2-nitroaniline to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves the cyclization of the intermediate compounds to form the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-2-NITROPHENYL)-6-IODO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine and iodine atoms.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine or iodine atoms.
Scientific Research Applications
3-(4-BROMO-2-NITROPHENYL)-6-IODO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-2-NITROPHENYL)-6-IODO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The presence of the nitro, bromine, and iodine groups allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro functional groups but lacks the quinazolinone structure.
6-Iodo-2-methylquinazolin-4-one: Similar quinazolinone structure but lacks the bromine and nitro groups.
Uniqueness
3-(4-BROMO-2-NITROPHENYL)-6-IODO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of bromine, iodine, and nitro groups within the quinazolinone framework. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C15H9BrIN3O3 |
|---|---|
Molecular Weight |
486.06 g/mol |
IUPAC Name |
3-(4-bromo-2-nitrophenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H9BrIN3O3/c1-8-18-12-4-3-10(17)7-11(12)15(21)19(8)13-5-2-9(16)6-14(13)20(22)23/h2-7H,1H3 |
InChI Key |
GCYOWFYHKYCAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=C(C=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















